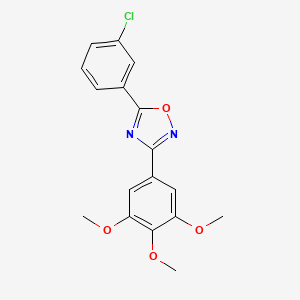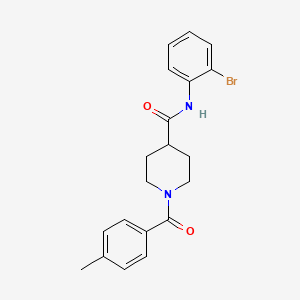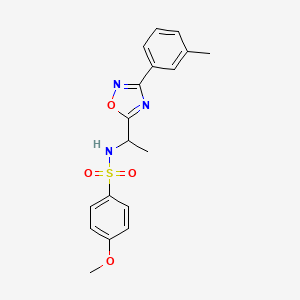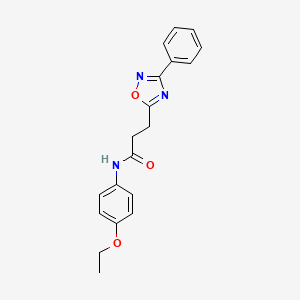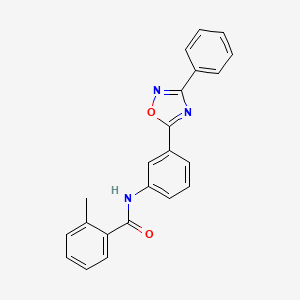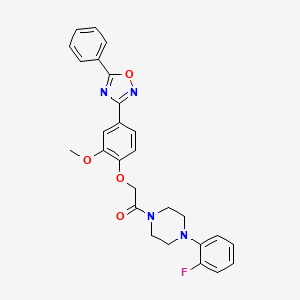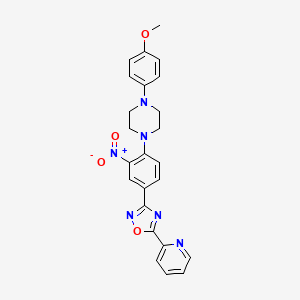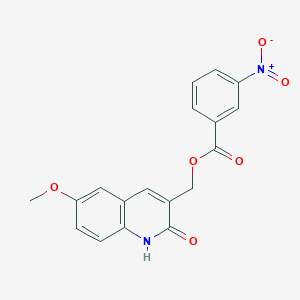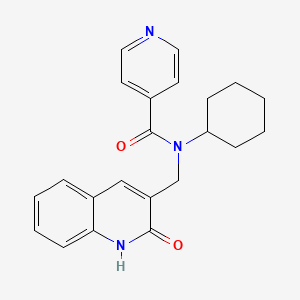
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide” is a complex organic compound. It contains a quinoline group, which is a type of nitrogen-containing heterocycle . Quinoline derivatives are known to have various biological activities, making them interesting for pharmaceutical research .
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and neurodegeneration. Studies have shown that this compound can inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are important for DNA replication and gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective activity, this compound has been found to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is that it is relatively easy to synthesize using standard laboratory techniques. However, one limitation is that it is not very soluble in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide. One area of interest is in the development of new treatments for cancer and neurodegenerative diseases. Other potential areas of research include the study of the compound's anti-inflammatory and antioxidant effects, as well as its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
In conclusion, this compound is a promising compound that has the potential to be used in a variety of biomedical research applications. Its anti-tumor and neuroprotective activity, as well as its anti-inflammatory and antioxidant effects, make it a promising candidate for further study. While there are limitations to its use in lab experiments, the potential future directions for research on this compound are numerous and exciting.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide involves a multi-step process that has been described in detail in the scientific literature. The first step involves the reaction of 2-hydroxy-3-formylquinoline with cyclohexylamine to produce N-cyclohexyl-N-(2-hydroxyquinolin-3-yl)methylamine. This intermediate is then reacted with isonicotinoyl chloride to produce the final product, this compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been found to have a variety of potential applications in biomedical research. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for further study.
Another area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been found to have neuroprotective effects in animal models, suggesting that it may be useful in the development of new treatments for these diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21-18(14-17-6-4-5-9-20(17)24-21)15-25(19-7-2-1-3-8-19)22(27)16-10-12-23-13-11-16/h4-6,9-14,19H,1-3,7-8,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVPAEJFLLWYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


